N-(4-fluorobenzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

HIV-1 integrase strand transfer inhibition antiviral SAR

N-(4-fluorobenzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide (CAS 886899-84-9) is a 3-carboxamide regioisomer that provides a critical pharmacological differentiation from the common 2-carboxamide integrase inhibitors. With confirmed moderate HIV-1 integrase strand transfer inhibition (IC₅₀ 2.2 µM) and a scaffold where the 8-methyl analog outperforms Piroxicam and Nabumetone in analgesic models, this compound is essential for SAR studies. Its distinct binding pose enables resistance profiling against clinical inhibitors like Raltegravir, while its underexplored IP space supports freedom-to-operate in novel antiviral lead optimization.

Molecular Formula C16H12FN3O3
Molecular Weight 313.288
CAS No. 886899-84-9
Cat. No. B3007769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-fluorobenzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
CAS886899-84-9
Molecular FormulaC16H12FN3O3
Molecular Weight313.288
Structural Identifiers
SMILESC1=CC2=NC(=C(C(=O)N2C=C1)C(=O)NCC3=CC=C(C=C3)F)O
InChIInChI=1S/C16H12FN3O3/c17-11-6-4-10(5-7-11)9-18-14(21)13-15(22)19-12-3-1-2-8-20(12)16(13)23/h1-8,22H,9H2,(H,18,21)
InChIKeyZKULUJUAGTWGLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Fluorobenzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide (CAS 886899-84-9): Core Scaffold, Key Pharmacophores, and Documented Bioactivities


N-(4-Fluorobenzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a synthetic, low-molecular-weight heterocyclic compound (C₁₆H₁₂FN₃O₃, MW 313.28) belonging to the pyrido[1,2-a]pyrimidine-3-carboxamide class. The molecule features a 2-hydroxy-4-oxo tautomeric system essential for metal chelation, a 4-fluorobenzyl amide side chain that modulates lipophilicity and target engagement, and a 3-carboxamide regiochemistry that distinguishes it from the more extensively explored 2-carboxamide HIV integrase inhibitor scaffolds. Public bioactivity records document moderate inhibition of HIV‑1 integrase strand transfer activity (IC₅₀ 2.2 µM) [1], while structurally related 8-methyl analogs have demonstrated pronounced analgesic effects in vivo, exceeding the reference drugs Piroxicam and Nabumetone [2]. This combination of antiviral and analgesic potential, rooted in a precisely defined substitution pattern, makes the compound a versatile probe for structure–activity relationship (SAR) studies and a differentiated starting point for medicinal chemistry optimization.

Why In‑Class Pyrido[1,2‑a]pyrimidine Carboxamides Cannot Be Interchanged: Regiochemistry, Substituent, and Pharmacophore Constraints


Pyrido[1,2‑a]pyrimidine carboxamides exhibit extreme sensitivity to three structural variables: (i) the position of the carboxamide attachment (2‑ vs. 3‑carboxamide), (ii) the presence and position of methyl substituents on the pyridine ring, and (iii) the nature of the N‑benzyl substituent. The 2‑carboxamide regioisomers have been optimized as potent HIV‑1 integrase strand transfer inhibitors (e.g., Raltegravir and Dolutegravir analogs) [1], whereas the 3‑carboxamide series represented by CAS 886899‑84‑9 displays a distinct pharmacological fingerprint that includes both antiviral and analgesic activities [2]. Within the 3‑carboxamide family, the introduction of an 8‑methyl group dramatically enhances analgesic potency, with the 4‑fluorobenzyl‑8‑methyl congener outperforming Piroxicam and Nabumetone [2]. Conversely, removal of the 4‑fluoro substituent or replacement with chloro alters both potency and spectrum. Consequently, generic substitution with a superficially similar pyrido[1,2‑a]pyrimidine carboxamide risks loss of the target compound's specific multi‑target activity profile, invalidates existing SAR data, and can lead to erroneous biological conclusions in both antiviral and analgesic screening cascades.

Quantitative Differentiation Evidence for N-(4-Fluorobenzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide


HIV‑1 Integrase Strand Transfer Inhibition: Moderate Potency Distinct from Clinical 2‑Carboxamide Inhibitors

The target compound inhibits HIV‑1 integrase strand transfer activity with an IC₅₀ of 2.2 µM (2,200 nM) [1]. This potency is approximately three orders of magnitude weaker than clinical 2‑carboxamide strand transfer inhibitors such as Raltegravir (IC₅₀ ≈ 2–10 nM) and Dolutegravir (IC₅₀ ≈ 2–5 nM) [2]. The difference reflects the 3‑carboxamide regiochemistry, which alters the geometry of the metal‑chelating pharmacophore and reduces affinity for the integrase active site. This moderate potency, combined with a distinct binding mode, positions the compound as a valuable tool for probing integrase inhibition mechanisms without the confounding cytotoxicity or resistance profiles of high‑potency clinical candidates.

HIV-1 integrase strand transfer inhibition antiviral SAR

Analgesic Activity: The Critical Role of the 8‑Methyl Substituent Revealed by Direct Intra‑Class Comparison

In the standard acetic acid writhing model, the 8‑methyl analog of the target compound—N-(4-fluorobenzyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide—exhibited analgesic activity exceeding that of both Piroxicam and Nabumetone [1]. The study explicitly states that '4‑fluorobenzylamide exceeding Piroxicam and Nabumetone by the level of the specific effect has been recommended as a potential new analgesic' [1]. The target compound (CAS 886899‑84‑9) lacks this 8‑methyl group, and the same study demonstrates that the analgesic activity of N‑benzyl‑3‑carboxamides is strongly dependent on para‑substitution of the benzyl ring and methylation of the pyridine nucleus, with unsubstituted and non‑para‑substituted analogs showing markedly reduced effects. This provides a direct intra‑class comparator: the absence of the 8‑methyl group is predicted to result in a significant reduction in analgesic potency relative to the 8‑methyl congener.

analgesic acetic acid writhing structure–activity relationship

Regioisomeric Differentiation: 3‑Carboxamide vs. 2‑Carboxamide HIV‑1 Integase Inhibitor Scaffolds

The target compound bears the carboxamide at position 3 of the pyrido[1,2‑a]pyrimidine ring, whereas the major class of pyrido[1,2‑a]pyrimidine‑based HIV‑1 integrase inhibitors—including Raltegravir analogs and the 3‑hydroxy‑4‑oxo‑4H‑pyrido[1,2‑a]pyrimidine‑2‑carboxylate series—carries the carboxamide or carboxylate at position 2 [1]. This regioisomeric difference fundamentally alters the spatial relationship between the metal‑chelating 2‑hydroxy‑4‑oxo motif and the amide side chain. In the 2‑carboxamide series, the amide is adjacent to the chelating core, facilitating a compact binding pose within the integrase active site. In the 3‑carboxamide series (target compound), the amide is one position removed, potentially enabling interactions with adjacent protein pockets that are inaccessible to 2‑carboxamide inhibitors. The 3‑carboxamide regioisomer CAS 933052‑08‑5 (N-(4-fluorobenzyl)-3-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxamide) further illustrates the scaffold's versatility: it is also described as an HIV‑1 integrase inhibitor but with a different hydroxy/oxo/carboxamide arrangement [2].

regioisomer 3-carboxamide 2-carboxamide HIV integrase

Physicochemical Differentiation: MW, logP, and Hydrogen‑Bonding Profile vs. Key Comparators

The target compound (MW 313.28, AlogP ≈ 3.52, HBA 6, HBD 1, PSA 85.60 Ų, rotatable bonds 6) [1] occupies a distinct physicochemical space relative to its closest analogs. The regioisomer CAS 933052‑08‑5 has an identical molecular formula and molecular weight (MW 313.3) but a different spatial arrangement of hydrogen‑bond donors and acceptors, which can alter solubility, crystal packing, and target recognition. The 8‑methyl analog of the target compound adds a methyl group (MW increase by ~14 Da) and increases lipophilicity, correlating with its enhanced analgesic activity [2]. Compared to Raltegravir (MW 444.4, AlogP ≈ 1.4), the target compound is significantly smaller and more lipophilic, predicting superior membrane permeability but potentially higher metabolic clearance. These differences directly impact formulation strategies, DMSO solubility for in vitro assays, and the interpretation of cell‑based activity data.

physicochemical properties drug-likeness permeability

Antiviral Spectrum Differentiation: N‑Phenethyl 3‑Carboxamides as Broad‑Spectrum Antiviral Agents

A closely related series of N‑phenethyl‑2‑hydroxy‑4‑oxo‑4H‑pyrido[1,2‑a]pyrimidine‑3‑carboxamides was screened against a broad panel of viruses, including Herpesviridae, Influenza A (H1N1, H3N2, H5N1), Hepatitis B and C, West Nile Virus, Dengue Virus, and SARS Virus [1]. The N‑(4‑chlorophenethyl) analog demonstrated high antiviral activity against West Nile Virus with low cytotoxicity and was recommended for further development [1]. While the target compound (CAS 886899‑84‑9) was not directly tested in this screen, it belongs to the same 3‑carboxamide chemotype with a 4‑fluorobenzyl substituent, suggesting potential broad‑spectrum antiviral activity that differentiates it from the HIV‑specific 2‑carboxamide integrase inhibitor class.

antiviral West Nile virus phenethyl analog broad‑spectrum

Patent‑Documented Identity: The Compound as a Distinct Chemical Entity Within HIV Integrase Inhibitor IP

US Patent Application 20090221571 and related filings (JP4733986B2, EP2181985B1) describe pyridopyrimidine carboxamide compounds of Formula I as HIV integrase inhibitors, explicitly encompassing tetrahydro‑4H‑pyrido[1,2‑a]pyrimidine derivatives with 4‑fluorobenzyl substituents [1][2]. The target compound CAS 886899‑84‑9, while structurally related to the patent genus, represents a specific aromatic (non‑tetrahydro) 3‑carboxamide embodiment that is not fully exemplified in the dominant integrase inhibitor patent families. This creates a distinct IP position: the compound can serve as a non‑infringing comparator or as a freedom‑to‑operate starting point for scaffold‑hopping programs that aim to retain the pyrido[1,2‑a]pyrimidine core while circumventing existing composition‑of‑matter claims directed at the saturated tetrahydro analogs.

patent HIV integrase inhibitor pyridopyrimidine intellectual property

Optimal Research and Procurement Use Cases for N-(4-Fluorobenzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide


HIV‑1 Integrase Mechanistic Probe Requiring Moderate Potency and Distinct Binding Mode

The compound's IC₅₀ of 2.2 µM against HIV‑1 integrase strand transfer activity [1] makes it an ideal probe for studying integrase inhibition mechanisms where the extreme potency of clinical inhibitors (Raltegravir, Dolutegravir) would mask subtle binding kinetics or resistance mutation effects. Its 3‑carboxamide regiochemistry provides a binding pose distinct from the 2‑carboxamide clinical inhibitors, enabling the exploration of alternative interactions within the integrase active site. Use in resistance profiling panels alongside clinical inhibitors can reveal whether mutations that confer resistance to 2‑carboxamides also affect 3‑carboxamide binding.

Analgesic vs. Antiviral SAR Deconvolution Using a Des‑Methyl Chemical Probe

Because the 8‑methyl analog demonstrates superior analgesic activity exceeding Piroxicam and Nabumetone [2], the target compound (which lacks the 8‑methyl group) serves as a critical negative control or baseline compound for deconvoluting the structural determinants of analgesic vs. antiviral activity within the 3‑carboxamide series. Procurement of both CAS 886899‑84‑9 and its 8‑methyl congener enables paired SAR studies that can separate the pharmacophoric elements required for each biological activity, guiding the rational design of selective analgesics or selective antivirals from the same scaffold.

Broad‑Spectrum Antiviral Screening Starting Point for Non‑HIV Indications

The 3‑carboxamide chemotype has demonstrated activity against West Nile Virus, Influenza A subtypes, Hepatitis viruses, and other viral pathogens [3]. CAS 886899‑84‑9, as a representative 4‑fluorobenzyl‑substituted 3‑carboxamide, is a logical starting point for broad‑spectrum antiviral screening campaigns, particularly for flaviviruses and emerging RNA viruses. Its differentiation from HIV‑specific 2‑carboxamide integrase inhibitors [4] reduces the risk of pursuing an already crowded target space and opens opportunities for first‑in‑class antiviral discovery in neglected disease areas.

Scaffold‑Hopping and IP Diversification in the Integrase Inhibitor Field

The aromatic 3‑carboxamide core of CAS 886899‑84‑9 occupies chemical space adjacent to but distinct from the heavily patented tetrahydro‑2‑carboxamide integrase inhibitor scaffolds [5][6]. Medicinal chemistry teams seeking to develop novel integrase inhibitors with freedom to operate can use this compound as a starting scaffold for lead optimization. The moderate integrase potency provides a quantifiable baseline (IC₅₀ = 2.2 µM) from which to measure improvements through iterative chemical modification, while the differentiated IP landscape reduces the risk of patent infringement relative to 2‑carboxamide tetrahydro analogs.

Quote Request

Request a Quote for N-(4-fluorobenzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.